Cas no 1545583-59-2 (3-tert-butylazetidine)
3-tert-butylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butylazetidine
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- MDL: MFCD25985306
- Inchi: 1S/C7H15N/c1-7(2,3)6-4-8-5-6/h6,8H,4-5H2,1-3H3
- InChI Key: AAUOIOOJSYBVJK-UHFFFAOYSA-N
- SMILES: N1CC(C(C)(C)C)C1
3-tert-butylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250842-1g |
3-tert-butylazetidine |
1545583-59-2 | 1g |
$1086.0 | 2023-09-15 | ||
| Enamine | EN300-250842-5g |
3-tert-butylazetidine |
1545583-59-2 | 5g |
$3147.0 | 2023-09-15 | ||
| Enamine | EN300-250842-10g |
3-tert-butylazetidine |
1545583-59-2 | 10g |
$4667.0 | 2023-09-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2302-100MG |
3-tert-butylazetidine |
1545583-59-2 | 95% | 100MG |
¥ 1,498.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2302-250MG |
3-tert-butylazetidine |
1545583-59-2 | 95% | 250MG |
¥ 2,395.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2302-500MG |
3-tert-butylazetidine |
1545583-59-2 | 95% | 500MG |
¥ 3,993.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2302-1G |
3-tert-butylazetidine |
1545583-59-2 | 95% | 1g |
¥ 5,986.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2302-5G |
3-tert-butylazetidine |
1545583-59-2 | 95% | 5g |
¥ 17,958.00 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00775003-1g |
3-tert-butylazetidine |
1545583-59-2 | 98% | 1g |
¥8246.0 | 2023-04-10 | |
| Ambeed | A751034-1g |
3-tert-butylazetidine |
1545583-59-2 | 98% | 1g |
$1202.0 | 2024-04-23 |
3-tert-butylazetidine Suppliers
3-tert-butylazetidine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-tert-butylazetidine
Professional Introduction to Compound with CAS No. 1545583-59-2 and Product Name: 3-tert-butylazetidine
3-tert-butylazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1545583-59-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the azetidine family, characterized by a four-membered ring containing three carbon atoms and one nitrogen atom. The presence of a tert-butyl substituent at the 3-position enhances its chemical reactivity and potential applications in synthetic chemistry and drug development.
The structural uniqueness of 3-tert-butylazetidine lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The tert-butyl group, being electron-donating and sterically bulky, influences both the electronic properties and steric environment of the molecule. This makes it an attractive candidate for further functionalization, allowing chemists to explore diverse chemical pathways for creating novel compounds.
In recent years, there has been growing interest in azetidine derivatives due to their potential biological activities. Studies have shown that azetidine-based scaffolds can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and even anticancer properties. The introduction of bulky substituents like the tert-butyl group can modulate these properties by altering the molecule's solubility, metabolic stability, and interaction with biological targets.
One of the most compelling aspects of 3-tert-butylazetidine is its utility in medicinal chemistry. Researchers have leveraged its scaffold to develop inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, modifications at the nitrogen or carbon positions can fine-tune binding interactions, leading to more potent and selective drug candidates. The tert-butyl group often serves as a pharmacophore or a tool for controlling conformational preferences, which is crucial for optimizing drug-like properties.
The synthesis of 3-tert-butylazetidine typically involves cyclization reactions starting from suitable precursors, such as β-amino esters or nitrile derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader field of heterocyclic chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of 3-tert-butylazetidine's reactivity and interactions. Molecular modeling studies predict that this compound can form stable complexes with various biological targets, providing insights into its potential therapeutic applications. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to design molecules with optimized properties before experimental validation.
The pharmaceutical industry has taken note of azetidine derivatives like 3-tert-butylazetidine, recognizing their untapped potential as drug candidates. Several academic groups and biotech companies are actively exploring derivatives of this scaffold for treating neurological disorders, infectious diseases, and chronic conditions. The versatility of tert-butylazetidine as a building block ensures its continued relevance in ongoing research efforts.
From an industrial perspective, scaling up the production of 3-tert-butylazetidine presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness and sustainability while maintaining high chemical purity. Collaborative efforts between academia and industry are essential for overcoming these hurdles and translating laboratory discoveries into viable pharmaceutical products.
The environmental impact of synthesizing azetidine derivatives is another critical consideration. Green chemistry principles are being applied to develop more sustainable methodologies for producing compounds like 3-tert-butylazetidine, minimizing waste generation and reducing reliance on hazardous reagents. Such initiatives align with global efforts to promote environmentally responsible chemical synthesis.
In conclusion,3-tert-butylazetidine (CAS No. 1545583-59-2) represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutics targeting various diseases. As research progresses, this compound is expected to play an increasingly important role in advancing drug discovery efforts worldwide.
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